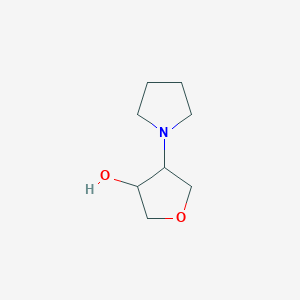
4-(Pyrrolidin-1-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidin-1-yl)oxolan-3-ol, also known as Proline-based Oxazolidinone (POX), is a chiral ligand that has been widely used in asymmetric catalysis. POX has a unique structure that allows it to selectively bind to a variety of metal catalysts. This has made it a popular choice for chemists looking to create enantioselective reactions. In
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor, which shares a pyrrolidine structure, were examined in rats, dogs, and humans. This study provides valuable insights into how such compounds are processed in the body, which is crucial for understanding their therapeutic potential and safety profiles (Sharma et al., 2012).
Pharmacological Activity
Pyrrolidine derivatives have been synthesized and evaluated for their cognitive enhancement properties, suggesting their potential application in treating cognitive disorders. This includes their ability to reverse amnesia induced by scopolamine, highlighting their potential use in memory impairment treatments (Pinza et al., 1993).
Obesity and Metabolic Effects
Some pyrrolidine-2-one derivatives, acting as α2-adrenoceptor antagonists, have shown potential in reducing body weight and peritoneal adipose tissue in rats with diet-induced obesity. These findings point towards the use of pyrrolidine derivatives in developing obesity treatments (Dudek et al., 2016).
Alzheimer's Disease Treatment
N-benzyl pyrrolidine derivatives have been explored for Alzheimer's disease treatment, showing promising enzyme inhibition against cholinesterases and BACE-1, and improvement in cognitive dysfunction in animal models. This indicates the potential role of pyrrolidine derivatives in developing multifunctional treatment strategies for Alzheimer's disease (Choubey et al., 2020).
Compulsive Food Consumption
Research into the role of orexin-1 receptor mechanisms in compulsive food consumption highlights the potential therapeutic targets for binge eating and possibly other eating disorders with a compulsive component, using pyrrolidine derivatives as antagonists (Piccoli et al., 2012).
Safety and Hazards
Orientations Futures
The future directions for “4-(Pyrrolidin-1-yl)oxolan-3-ol” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by modifying the structure of existing compounds, as demonstrated by Asano et al. in their synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives .
Propriétés
IUPAC Name |
4-pyrrolidin-1-yloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOMPVVYITSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175157.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175158.png)
